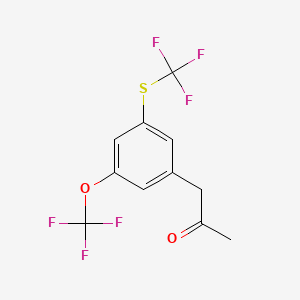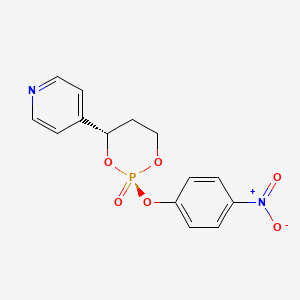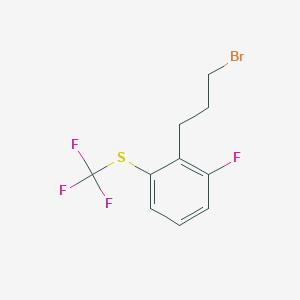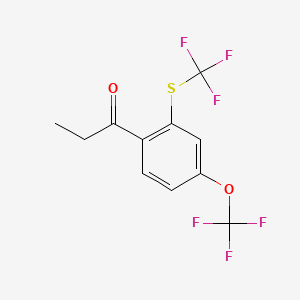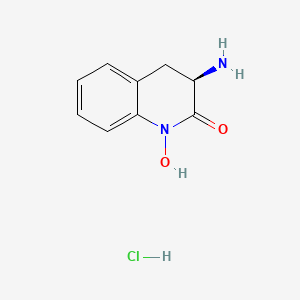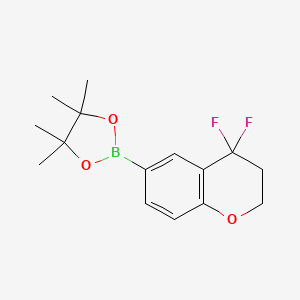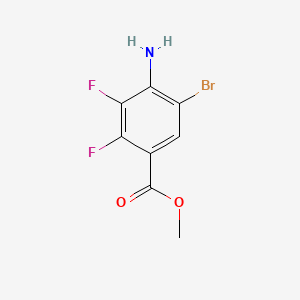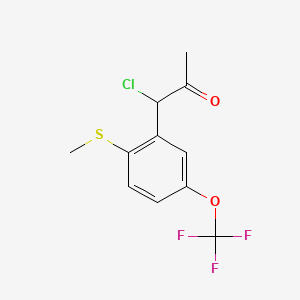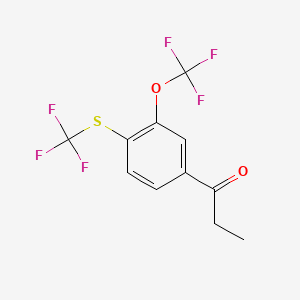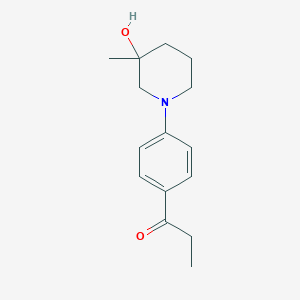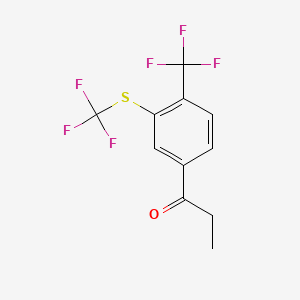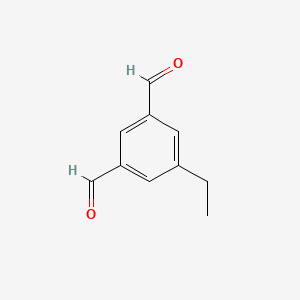
5-Ethylisophthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylisophthalaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of isophthalaldehyde, characterized by the presence of an ethyl group at the 5-position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylisophthalaldehyde can be achieved through several methods. One common approach involves the Sommelet reaction, where α,α’-diamino-ortho-xylene is reacted with an oxidizing agent to form the desired aldehyde . Another method involves the oxidation of 5-ethyl-1,3-benzenedimethanol using pyridinium chlorochromate in dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethylisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 5-Ethylisophthalic acid.
Reduction: 5-Ethylisophthalyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Ethylisophthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 5-Ethylisophthalaldehyde involves its ability to form Schiff bases with amines, leading to the formation of imines. These imines can further react to form various products depending on the reaction conditions. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the aldehyde group and the stability of the formed intermediates .
Comparaison Avec Des Composés Similaires
Isophthalaldehyde: Similar structure but lacks the ethyl group.
Phthalaldehyde: Another isomer with aldehyde groups at different positions.
Terephthalaldehyde: An isomer with aldehyde groups at the para positions.
Uniqueness: 5-Ethylisophthalaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in the physical and chemical properties compared to its isomers .
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
5-ethylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H10O2/c1-2-8-3-9(6-11)5-10(4-8)7-12/h3-7H,2H2,1H3 |
Clé InChI |
LNHAIXPLVNAAFN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



